![molecular formula C12H14N2O2S B5203414 (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5203414.png)
(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol, also known as OXD01, is a novel compound that has gained significant attention in scientific research. This compound has been shown to have potential in various applications, including as a therapeutic agent. In
作用机制
The mechanism of action of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases. In vivo studies have shown that this compound inhibits tumor growth and reduces inflammation in animal models.
实验室实验的优点和局限性
One of the main advantages of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol is its reproducible synthesis method, which makes it a viable compound for scientific research. Additionally, this compound has been shown to have potential in various scientific research applications, including cancer research and the treatment of inflammatory diseases. One limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in various applications.
未来方向
There are many potential future directions for the use of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol in scientific research. One direction is to further investigate its potential as a cancer therapy, including its efficacy in combination with other cancer treatments. Additionally, further studies could investigate the potential use of this compound in the treatment of various inflammatory diseases. Finally, future studies could aim to elucidate the mechanism of action of this compound, which could help optimize its use in various applications.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in scientific research. Its reproducible synthesis method and potential in various scientific research applications make it a promising compound for further investigation. Further studies could investigate its potential as a cancer therapy and in the treatment of various inflammatory diseases. Additionally, elucidating its mechanism of action could help optimize its use in various applications.
合成方法
The synthesis of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol involves the reaction of 2-(methylthio)ethylamine with 2-(4-formylphenyl)-1,2,4-oxadiazole in the presence of sodium borohydride. The resulting compound is then subjected to a reaction with paraformaldehyde to produce this compound. This synthesis method has been shown to be efficient and reproducible, making this compound a viable compound for scientific research.
科学研究应用
(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol has been shown to have potential in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
[3-[5-(2-methylsulfanylethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-17-6-5-11-13-12(14-16-11)10-4-2-3-9(7-10)8-15/h2-4,7,15H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBADPINMBLBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=NC(=NO1)C2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

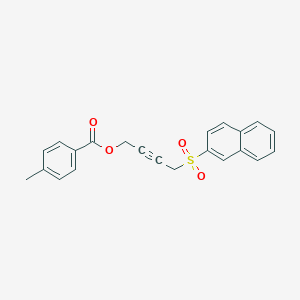
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
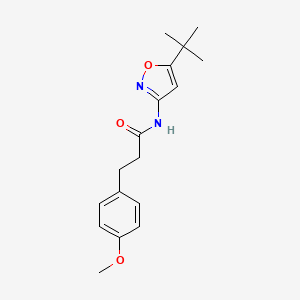

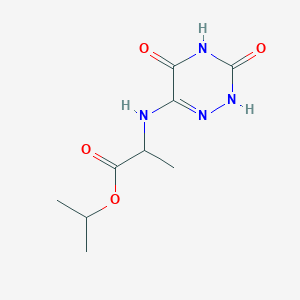
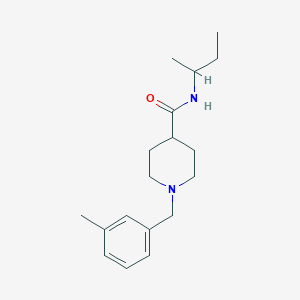

![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
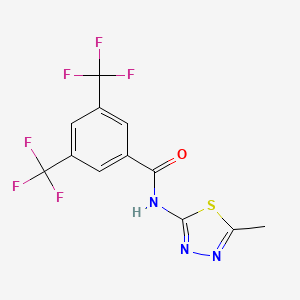
![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)
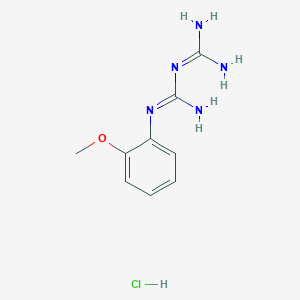
![ethyl 4-{[5-(isobutyrylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5203433.png)